molecular formula C14H13NO3 B11975878 2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol CAS No. 1761-44-0

2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol

Cat. No.: B11975878
CAS No.: 1761-44-0
M. Wt: 243.26 g/mol
InChI Key: ZSKAQEGIDOMWSO-UHFFFAOYSA-N
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Description

2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol is a Schiff base compound with the molecular formula C14H13NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-methoxyaniline. This reaction is carried out in an ethanol solution under reflux conditions, often in the presence of an acid catalyst to facilitate the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol involves its ability to form stable complexes with metal ions. The azomethine group (C=N) and hydroxyl groups (OH) act as donor sites, allowing the compound to coordinate with metal ions. This coordination can influence various biochemical pathways and molecular targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol is unique due to its methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar Schiff bases that may have different substituents on the aromatic ring .

Properties

CAS No.

1761-44-0

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)iminomethyl]-4-methoxyphenol

InChI

InChI=1S/C14H13NO3/c1-18-11-6-7-13(16)10(8-11)9-15-12-4-2-3-5-14(12)17/h2-9,16-17H,1H3

InChI Key

ZSKAQEGIDOMWSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NC2=CC=CC=C2O

Origin of Product

United States

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